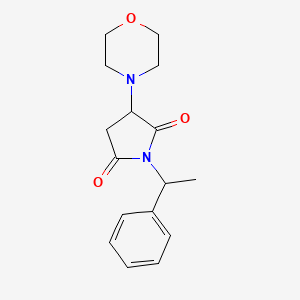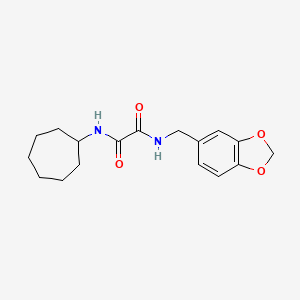![molecular formula C18H16ClNO4 B4235370 8-(3-chloro-4-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4235370.png)
8-(3-chloro-4-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Overview
Description
8-(3-chloro-4-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a chemical compound that has attracted significant attention from researchers worldwide. It is a quinoline-based compound that has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 8-(3-chloro-4-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. The compound has been shown to induce apoptosis (cell death) in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
8-(3-chloro-4-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of genes involved in cell proliferation. The compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 8-(3-chloro-4-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one in lab experiments include its potent anti-cancer and anti-inflammatory properties, as well as its potential use in the treatment of neurodegenerative diseases. However, the limitations of using this compound include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 8-(3-chloro-4-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one. These include further studies on its mechanism of action, optimization of the synthesis method, and exploration of its potential use in the treatment of various diseases. Additionally, the compound can be modified to improve its efficacy and reduce its toxicity, making it a more viable option for clinical use.
Conclusion:
In conclusion, 8-(3-chloro-4-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a quinoline-based compound that has shown promising results in various scientific studies. It possesses anti-cancer, anti-inflammatory, and anti-microbial properties and has potential use in the treatment of neurodegenerative diseases. The compound's mechanism of action is not fully understood, and further research is needed to optimize its synthesis method and explore its potential use in clinical settings.
Scientific Research Applications
8-(3-chloro-4-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been extensively studied for its potential applications in various scientific fields. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
8-(3-chloro-4-ethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-2-22-15-4-3-10(5-13(15)19)11-7-18(21)20-14-8-17-16(6-12(11)14)23-9-24-17/h3-6,8,11H,2,7,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJPOSPVQOWFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4235301.png)
![4-[2-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B4235310.png)
![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4235313.png)
![3-ethyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4235324.png)
![N-ethyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4235329.png)
![ethyl 1-acetyl-5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4235331.png)
![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B4235336.png)

![2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide](/img/structure/B4235351.png)
![2-[(4-methoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4235354.png)
![4-({5-[(phenylthio)methyl]-2-furoyl}amino)phenyl thiocyanate](/img/structure/B4235382.png)
![methyl 5-[(2-bromobenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4235388.png)